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  • Product: 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid
  • CAS: 1496382-01-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Preliminary In-Vitro Toxicity Screening of 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Introduction: The Imperative for Early Safety Profiling The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with unforeseen toxicity being a primary cause...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Early Safety Profiling

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[1][2] The compound 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid, hereafter referred to as CMPC, is a novel molecule with a pyrazole carboxylic acid scaffold.[3][4] This structural class is of significant interest in medicinal and agricultural chemistry, with various derivatives exhibiting a wide range of biological activities, including antifungal and antibacterial properties.[5][6][7] Given the therapeutic potential inherent in this scaffold, a robust and early assessment of CMPC's safety profile is not merely a regulatory requirement but a strategic necessity.

This guide provides a comprehensive framework for the initial in vitro toxicity screening of CMPC. The outlined strategy is designed to efficiently identify potential cytotoxic, hepatotoxic, and genotoxic liabilities. By front-loading these critical safety assessments, drug development professionals can make informed decisions, de-risk programs, and allocate resources more effectively.[8] The methodologies described herein are grounded in established, validated protocols and emphasize the principles of causality and self-validation through rigorous experimental design.

Section 1: General Cytotoxicity Assessment via MTT Assay

Rationale and Scientific Principle

The first step in any toxicity screen is to determine the concentration range at which the compound exerts a general cytotoxic effect, meaning its ability to kill cells.[1][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for this purpose. Its principle lies in the metabolic activity of living cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable, metabolically active cells.[10] A decrease in the formazan signal in CMPC-treated cells compared to untreated controls indicates a loss of cell viability.

While the MTT assay is robust, it's crucial to recognize that it measures metabolic activity, not cell death directly. Compounds that interfere with cellular metabolism without causing immediate cell death can produce misleading results.[11][12] Therefore, results should be interpreted as a composite readout of cell viability and metabolic health.

Experimental Workflow and Protocol

The workflow for assessing the cytotoxicity of CMPC is a multi-step process requiring careful execution and controls.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis A 1. Cell Seeding (HEK293 & A549) B 2. Cell Adherence (24h Incubation) A->B C 3. CMPC Serial Dilution (Prepare working concentrations) B->C D 4. Compound Exposure (Treat cells with CMPC dilutions) C->D E 5. Incubation (24h, 48h, 72h) D->E F 6. Add MTT Reagent (Incubate 3-4h) E->F G 7. Solubilize Formazan (Add DMSO/Solvent) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability H->I J 10. Plot Dose-Response Curve I->J K 11. Determine IC50 Value J->K

Caption: Workflow for MTT-based cytotoxicity screening.

Detailed Protocol: MTT Assay

  • Cell Culture:

    • Culture human embryonic kidney (HEK293) and human lung carcinoma (A549) cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C, 5% CO₂. Two cell lines are used to identify potential cell-type-specific toxicity.

  • Cell Seeding:

    • Harvest logarithmically growing cells and seed them into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).[13] Allow cells to adhere for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of CMPC in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in serum-free culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in all wells must be kept constant and low (<0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective CMPC concentrations.

  • Controls (Self-Validating System):

    • Vehicle Control: Treat cells with medium containing the same final concentration of DMSO as the compound-treated wells. This represents 100% viability.

    • Positive Control: Treat cells with a known cytotoxic agent (e.g., 10% DMSO or 1 µM Doxorubicin) to ensure the assay system can detect cell death.

    • Blank Control: Include wells with medium but no cells to measure background absorbance.

  • Incubation:

    • Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[13]

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Shake the plate for 15 minutes on an orbital shaker.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

    • Plot % Viability against the log of CMPC concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation and Interpretation

The results should be summarized in a clear table.

Cell LineIncubation Time (h)CMPC IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
HEK29324> 1000.85
4885.20.62
7265.70.41
A54924> 1001.10
4892.40.88
7278.90.75

Interpretation: An IC₅₀ value > 100 µM at 24 hours suggests low acute cytotoxicity. A decreasing IC₅₀ over time indicates a time-dependent toxic effect. A compound is generally considered cytotoxic if its IC₅₀ is below 10-30 µM in such assays. Based on this hypothetical data, CMPC exhibits low to moderate time-dependent cytotoxicity.

Section 2: In-Vitro Hepatotoxicity Screening

Rationale: The Liver's Central Role

The liver is the primary organ for drug metabolism and detoxification, making it highly susceptible to drug-induced injury (DILI).[2][14] Therefore, an early assessment of potential hepatotoxicity is critical. The human hepatoma cell line, HepG2, is widely used for this purpose.[15] While HepG2 cells have lower levels of drug-metabolizing enzymes compared to primary human hepatocytes, they provide a consistent, reproducible, and ethically sound model for initial screening.[15][16]

Experimental Design

The cytotoxicity protocol described in Section 1 can be directly adapted for hepatotoxicity screening by substituting the cell lines with HepG2 cells.[16] The same endpoints—cell viability via MTT—provide a robust initial indicator of liver cell damage.

Key Considerations for HepG2:

  • Seeding Density: HepG2 cells have a different growth rate and morphology; the optimal seeding density must be determined empirically to ensure a sub-confluent monolayer at the time of treatment.[15]

  • Reference Compound: A known hepatotoxicant, such as acetaminophen or chlorpromazine, should be used as a positive control to validate the sensitivity of the HepG2 model in the laboratory's specific assay conditions.[17]

Hypothetical Data and Interpretation
Cell LineIncubation Time (h)CMPC IC₅₀ (µM)Positive Control (Acetaminophen) IC₅₀ (mM)
HepG22475.38.5
4852.15.2
7238.63.1

Interpretation: The lower IC₅₀ values in HepG2 cells compared to HEK293 or A549 could suggest a potential, albeit moderate, specific hepatotoxic liability for CMPC. This finding would warrant follow-up studies, perhaps exploring mechanisms like oxidative stress or mitochondrial dysfunction, which are common pathways of DILI.[18][19]

Section 3: Genotoxicity Potential Assessment

Rationale: Protecting the Genome

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, potentially leading to mutations and cancer.[20] Regulatory agencies worldwide mandate genotoxicity testing for new drug candidates.[21] The in vitro micronucleus assay is a robust and widely accepted method for this purpose, as outlined in the OECD Test Guideline 487.[22][23]

This assay detects two major types of genetic damage:

  • Clastogenicity: The breakage of chromosomes, leading to chromosome fragments.

  • Aneugenicity: The loss of whole chromosomes during cell division.

Both events can result in the formation of micronuclei—small, extra-nuclear bodies containing the damaged genetic material—which can be visualized and quantified in the cytoplasm of cells that have undergone division.[20][24]

Experimental Overview and Decision Logic

The in vitro micronucleus test is more complex than cytotoxicity assays and is typically performed in specialized cell lines like human TK6 lymphoblasts or Chinese Hamster Ovary (CHO) cells.[20][22]

Genotox_Logic cluster_exp Experimental Phase (OECD 487) start Start: CMPC Genotoxicity Assessment exp1 Treat cells (e.g., TK6) with CMPC +/- S9 Mix start->exp1 exp2 Incubate for 1.5-2 cell cycles exp1->exp2 exp3 Harvest & Stain Cells (e.g., DAPI for DNA) exp2->exp3 exp4 Score Micronuclei Frequency (Automated Microscopy/Flow Cytometry) exp3->exp4 decision Statistically Significant Increase in Micronuclei? exp4->decision pos_result Positive Result: Potential Genotoxin decision->pos_result  Yes neg_result Negative Result: Not Genotoxic In Vitro decision->neg_result  No follow_up Follow-up Mechanistic Studies (e.g., Ames Test, In Vivo Micronucleus) pos_result->follow_up

Caption: Decision workflow for the in-vitro micronucleus assay.

Key Experimental Components:

  • Metabolic Activation (S9 Mix): The assay is conducted both with and without an external metabolic activation system (the S9 fraction from rat liver homogenate).[20] This is crucial because some compounds (pro-carcinogens) only become genotoxic after being metabolized by liver enzymes.[25]

  • Concentration Selection: The highest tested concentration of CMPC should induce approximately 50-60% cytotoxicity, as excessive cell death can confound the results.[26]

  • Controls:

    • Vehicle Control (DMSO): Sets the baseline micronucleus frequency.

    • Positive Controls: Mitomycin C (a clastogen, active without S9), Cyclophosphamide (a clastogen requiring S9 activation), and Colchicine (an aneugen) are used to ensure the assay is performing correctly.[22][23]

Interpreting the Outcome

A positive result is typically defined as a concentration-dependent, statistically significant increase in the frequency of micronucleated cells compared to the vehicle control.[20] Such a finding is a significant safety flag. It does not automatically terminate a compound's development, especially for life-threatening diseases, but it necessitates a more extensive investigation, including in vivo genotoxicity studies and a thorough risk-benefit analysis. A negative result in this robust in vitro assay provides strong evidence against a genotoxic liability for CMPC.

Conclusion and Strategic Outlook

This guide outlines a foundational, three-tiered approach to the preliminary in vitro toxicity screening of 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CMPC). By systematically evaluating general cytotoxicity, hepatotoxicity, and genotoxicity, researchers can build a crucial initial safety profile.

The data generated from these assays form the basis of a critical decision-making framework:

  • Favorable Profile (High IC₅₀, Negative Micronucleus): If CMPC shows low cytotoxicity (e.g., IC₅₀ > 30 µM) and is negative in the micronucleus assay, it can proceed with higher confidence into further preclinical development, including in vivo safety pharmacology studies.[27][28]

  • Marginal Profile (Moderate IC₅₀): If moderate cytotoxicity is observed (e.g., IC₅₀ between 1-30 µM), especially if it is specific to liver cells, further in vitro mechanistic studies (e.g., assessing oxidative stress, mitochondrial membrane potential) are warranted to understand the underlying cause.[2]

  • Unfavorable Profile (Genotoxicity): A positive genotoxicity result is a major hurdle. It triggers the need for more complex follow-up assays to determine the mode of action (clastogenic vs. aneugenic) and assess the risk of in vivo relevance.[24]

By embracing this structured, data-driven approach early in the discovery pipeline, development teams can effectively mitigate risk, optimize resource allocation, and ultimately increase the probability of successfully advancing safer, more effective therapeutic candidates.

References

  • Zhang, M., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. Available from: [Link]

  • Béziat, F., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Jeon, S., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology and Applied Pharmacology. Available from: [Link]

  • European Medicines Agency (EMA). (2000). ICH S7A Safety Pharmacology Studies for Human Pharmaceuticals. Available from: [Link]

  • Siren, K., et al. (2023). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. PLOS ONE. Available from: [Link]

  • International Council for Harmonisation (ICH). Safety Guidelines. Available from: [Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay (OECD 487). Available from: [Link]

  • Deavall, D. G., et al. (2012). Drug-Induced Oxidative Stress and Toxicity. Journal of Toxicology. Available from: [Link]

  • Jennen, D., et al. (2014). Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study. Chemical Research in Toxicology. Available from: [Link]

  • IntechOpen. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. Available from: [Link]

  • Frontiers in Toxicology. (2024). Increasing sustainability and reproducibility of in vitro toxicology applications: serum-free cultivation of HepG2 cells. Available from: [Link]

  • Altasciences. (2018). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Available from: [Link]

  • PubChem. 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid. Available from: [Link]

  • ResearchGate. (2012). (PDF) Drug-Induced Oxidative Stress and Toxicity. Available from: [Link]

  • Wikipedia. Reactive oxygen species. Available from: [Link]

  • Cano-Sancho, G., et al. (2025). T-2 Toxin-Induced Hepatotoxicity in HepG2 Cells Involves the Inflammatory and Nrf2/HO-1 Pathways. Toxins. Available from: [Link]

  • IntechOpen. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development. Available from: [Link]

  • PubChemLite. 5-cyano-1-methyl-1h-pyrazole-4-carboxylic acid. Available from: [Link]

  • Wills, J. W., et al. (2016). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Mutagenesis. Available from: [Link]

  • Evotec. Mechanisms of Drug-Induced Toxicity. Available from: [Link]

  • PubMed. (2002). The application of in vitro methods to safety pharmacology. Available from: [Link]

  • Royal Society of Chemistry. (2021). A 3D cell printing-fabricated HepG2 liver spheroid model for high-content in situ quantification of drug-induced liver toxicity. Available from: [Link]

  • Xenometrix. In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Available from: [Link]

  • Charles River Laboratories. (2025). Safety Pharmacology in Focus: Targeted Testing for Smarter INDs. Available from: [Link]

  • IntechOpen. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available from: [Link]

  • Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics. Available from: [Link]

  • Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Available from: [Link]

  • Jomova, K., et al. (2023). Reactive oxygen species, toxicity, oxidative stress, and antioxidants: chronic diseases and aging. Archives of Toxicology. Available from: [Link]

  • Labcorp. OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Available from: [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link]

  • Frontiers in Physiology. (2019). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Available from: [Link]

  • XCellR8. In Vitro Micronucleus Test. Available from: [Link]

  • MDPI. (2021). The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies. Available from: [Link]

  • BMG LABTECH. (2025). Cytotoxicity Assays – what your cells don't like. Available from: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

Sources

Exploratory

Comprehensive Pharmacokinetic and Bioavailability Profiling of 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1496382-01-4) [1] Executive Summary & Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1496382-01-4) [1]

Executive Summary & Rationale

As a Senior Application Scientist navigating the transition of early-stage hits to lead candidates, I frequently encounter heterocyclic building blocks that require rigorous absorption, distribution, metabolism, and excretion (ADME) profiling. 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a prime example of a structurally privileged scaffold. Pyrazole-4-carboxylic acid derivatives are widely utilized in medicinal chemistry, serving as the core pharmacophore for various enzyme inhibitors, including hypoxia-inducible factor prolyl hydroxylase (PHD) inhibitors and xanthine oxidoreductase inhibitors [2].

However, the presence of a free carboxylic acid moiety introduces specific pharmacokinetic (PK) liabilities—namely, poor passive membrane diffusion at physiological pH and susceptibility to Phase II metabolic bioactivation [3]. This whitepaper establishes a self-validating, causality-driven framework for evaluating the pharmacokinetics and absolute bioavailability of this compound.

Physicochemical Determinants of Pharmacokinetics

Before initiating in vitro or in vivo assays, we must establish the predictive pharmacokinetics based on the molecule's physicochemical properties. The causality of our experimental design is rooted in three structural features:

  • The Carboxylic Acid Moiety (pKa ~4.5): At a physiological pH of 7.4, this functional group is >99% ionized. While this ensures excellent aqueous solubility, the negative charge severely restricts transcellular passive diffusion across lipophilic barriers (e.g., the intestinal epithelium). Consequently, oral absorption is likely dependent on carrier-mediated transport or paracellular routes.

  • The 4-Cyanobenzyl Group: This moiety drives the overall lipophilicity (LogP) of the molecule, counterbalancing the polar carboxylic acid. However, the benzylic carbon ( CH2​ ) is a classic "soft spot" for Cytochrome P450 (CYP450)-mediated oxidation.

  • Phase II Liability: Carboxylic acids are notorious substrates for UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 and UGT2B7, which catalyze the formation of acyl glucuronides [4]. These metabolites can be chemically reactive, covalently binding to proteins and causing idiosyncratic toxicity.

In Vitro ADME Workflows: The Self-Validating System

To ensure scientific integrity, every protocol described below is designed as a self-validating system . This means the inclusion of specific internal controls and acceptance criteria that prove the assay's validity independent of the test compound's performance.

Intestinal Permeability (Caco-2 Bidirectional Assay)

To predict oral absorption, we utilize the Caco-2 cell monolayer model. Because the ionized carboxylic acid may be a substrate for apical efflux transporters like Breast Cancer Resistance Protein (BCRP), a bidirectional flux assay is mandatory [5].

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days to ensure full differentiation and tight junction formation.

  • Dosing: Prepare a 10 µM solution of the test compound in Hank’s Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • Incubation: Apply the dose to the Apical (A) chamber for A-to-B flux, and the Basolateral (B) chamber for B-to-A flux. Incubate at 37°C for 120 minutes.

  • Sampling & Bioanalysis: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify using LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Self-Validation Criteria:

  • Monolayer Integrity: Lucifer Yellow rejection must be >99% ( Papp​<0.5×10−6 cm/s).

  • Method Controls: Atenolol (low permeability, Papp​<1×10−6 cm/s) and Propranolol (high permeability, Papp​>20×10−6 cm/s) must fall within historical ranges.

  • Mass Balance: Total recovery of the compound must exceed 80% to rule out non-specific binding to the plasticware.

Metabolic Stability & Bioactivation (Human Liver Microsomes)

To evaluate hepatic clearance and acyl glucuronidation, the compound is incubated with Human Liver Microsomes (HLM) supplemented with both Phase I and Phase II cofactors [3].

Step-by-Step Protocol:

  • Matrix Preparation: Dilute pooled HLMs to a final protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Add alamethicin (25 µg/mL) and incubate on ice for 15 minutes to form pores in the microsomal membranes, allowing cofactor access to luminal UGTs.

  • Reaction Initiation: Add the test compound (1 µM). Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture containing NADPH (2 mM) and UDPGA (5 mM).

  • Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction into 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Self-Validation Criteria:

  • CYP Control: Verapamil must exhibit a t1/2​<15 minutes.

  • UGT Control: Diclofenac must exhibit rapid depletion in the presence of UDPGA [4].

  • Negative Control: Incubations lacking NADPH/UDPGA must show <5% depletion over 60 minutes, proving that loss is enzymatically driven.

In Vivo Pharmacokinetics & Absolute Bioavailability Assessment

In vitro data provides mechanistic insight, but in vivo studies are required to determine the absolute bioavailability ( F% ). We utilize Sprague-Dawley rats to establish the systemic clearance and first-pass extraction.

Study Design:

  • Intravenous (IV) Cohort: n=3 rats dosed at 1 mg/kg via the tail vein. Formulation: 5% DMSO / 40% PEG400 / 55% Saline.

  • Per Os (PO) Cohort: n=3 rats dosed at 5 mg/kg via oral gavage. Formulation: 0.5% Methylcellulose in water (suspension).

  • Sampling: Serial blood collection via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Bioanalysis: Plasma proteins are precipitated using acetonitrile. Analyte concentrations are determined via a validated LC-MS/MS method.

Pharmacokinetic Causality & Calculation: The IV arm defines the compound's Volume of Distribution ( Vd​ ) and Systemic Clearance ( CL ). The PO arm evaluates the extent of intestinal absorption and hepatic first-pass metabolism. Absolute bioavailability is calculated as:

F(%)=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100
Data Presentation: Predicted PK Parameters
ParameterAssay / MatrixPredicted Outcome for Pyrazole-4-Carboxylic AcidAcceptance Threshold for Lead Progression
Papp(A−B)​ Caco-2Low to Moderate ( 1−5×10−6 cm/s) >5×10−6 cm/s
Efflux Ratio Caco-2 >2.0 (Potential BCRP Substrate) <2.5
CLint​ HLMModerate (Driven by UGT glucuronidation) <40 µL/min/mg
F(%) Rat In Vivo 20−40% (Limited by ionization and first-pass) >30%
t1/2​ Rat In Vivo 1.5−3.0 hours >2.0 hours

Visualizations

To synthesize the logical relationships of this profiling strategy, the following diagrams map the systemic workflow and the predicted biotransformation pathways.

PK_Workflow A 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid B In Vitro ADME Profiling (Caco-2, HLM, Hepatocytes) A->B C In Vivo Dosing (SD Rats) IV (1 mg/kg) & PO (5 mg/kg) B->C D LC-MS/MS Bioanalysis Plasma Concentration-Time Curve C->D E PK Parameter Calculation (AUC, Cmax, Tmax, t1/2, F%) D->E

Fig 1. Sequential workflow for preclinical pharmacokinetic and bioavailability evaluation.

Metabolism Parent Parent Compound (Carboxylic Acid + Cyanobenzyl) Met1 Acyl Glucuronide (UGT1A9 / UGT2B7) Parent->Met1 Phase II Glucuronidation Met2 Benzylic Hydroxylation (CYP450-mediated) Parent->Met2 Phase I Oxidation Met3 Renal Excretion (Unchanged Drug via OATs) Parent->Met3 Efflux Transporters (OAT1/3)

Fig 2. Predicted primary metabolic and clearance pathways for the pyrazole-4-carboxylic acid derivative.

References

  • Title: Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor Source: PubMed (Mol Pharmacol. 2011) URL: [Link]

  • Title: Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms Source: PubMed (Arch Biochem Biophys. 2004) URL: [Link]

  • Title: Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase Source: MDPI (Int J Mol Sci. 2022) URL: [Link]

  • Title: DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells Source: European Commission JRC Big Data Analytics Platform URL: [Link]

Protocols & Analytical Methods

Method

incorporating 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid into pyrazole compound libraries

Topic: Incorporating 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic Acid into Pyrazole Compound Libraries for Drug Discovery Audience: Researchers, scientists, and drug development professionals. Introduction: The S...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Incorporating 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic Acid into Pyrazole Compound Libraries for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and its metabolic stability.[1][2] Its versatile structure allows for multi-vector diversification, enabling the fine-tuning of physicochemical and pharmacological properties. This guide focuses on a strategically designed building block, 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid , and provides a comprehensive framework for its incorporation into diverse compound libraries aimed at high-throughput screening (HTS) and hit-to-lead optimization.[3][4]

The selection of this scaffold is deliberate, leveraging three key structural motifs:

  • The Pyrazole Core: A metabolically robust, aromatic heterocycle that acts as a stable anchor for substituent exploration.[1][5] Its distinct nitrogen atoms can engage in crucial hydrogen bonding interactions with biological targets.

  • The C4-Carboxylic Acid: This functional group serves as the primary handle for chemical diversification. It is readily converted into a wide array of functional groups, most notably amides and esters, providing a reliable and efficient method for library generation.[6][7]

  • The N1-Cyanobenzyl Group: This moiety offers unique advantages. The benzyl group provides a well-defined vector to probe hydrophobic pockets within a target's binding site. The para-cyano group is a potent hydrogen bond acceptor and a valuable bioisostere for other functional groups, which can significantly influence ligand-receptor interactions and improve properties like cell permeability.[8][9][10]

This document provides detailed protocols for the synthesis and derivatization of this core scaffold, explains the rationale behind methodological choices, and illustrates workflows for efficient library production.

Core Scaffold Synthesis Strategy

The synthesis of the title compound can be efficiently achieved through a multi-step process, beginning with a classical Knorr-type pyrazole synthesis followed by N-alkylation. This approach ensures a high-yielding and scalable production of the core scaffold.[6][11]

cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Saponification A Ethyl 2-acetyl-3-oxobutanoate C Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate A->C EtOH, Acetic Acid (cat.) Reflux B Hydrazine hydrate B->C E Ethyl 1-(4-cyanobenzyl)-3,5-dimethyl- 1H-pyrazole-4-carboxylate C->E K₂CO₃, DMF 80 °C D 4-(Bromomethyl)benzonitrile D->E F 1-(4-Cyanobenzyl)-5-methyl- 1H-pyrazole-4-carboxylic acid (Core Scaffold) E->F 1. LiOH, THF/H₂O 2. HCl (aq)

Figure 1: Synthetic workflow for the core scaffold.

Library Diversification: Leveraging the Carboxylic Acid Handle

The carboxylic acid at the C4 position is the linchpin for library development. Its activation and subsequent reaction with a diverse set of nucleophiles allow for the rapid generation of thousands of unique analogues. The primary strategies detailed here are amide bond formation and esterification, chosen for their reliability, broad substrate scope, and amenability to parallel synthesis.[12]

cluster_amides Amide Library cluster_esters Ester Library Core Core Scaffold 1-(4-Cyanobenzyl)-5-methyl- 1H-pyrazole-4-carboxylic acid Amide_Library Amide Library (>1000s of compounds) Core->Amide_Library Amide Coupling (Protocol 1A/1B) Ester_Library Ester Library (>100s of compounds) Core->Ester_Library Esterification (Protocol 2) Amine_Pool Diverse Amines (R₁R₂NH) Amine_Pool->Amide_Library Alcohol_Pool Diverse Alcohols (R₃OH) Alcohol_Pool->Ester_Library

Figure 2: Library diversification strategy from the core scaffold.

Experimental Protocols

Protocol 1: Amide Library Synthesis

Amide bond formation is arguably the most robust reaction in medicinal chemistry for library synthesis.[13] We present two validated methods: direct coupling using standard reagents and a two-step procedure via an acyl chloride. The direct coupling method is often preferred for high-throughput synthesis due to its one-pot nature, while the acyl chloride method can be more effective for unreactive amines.[6][14]

Method A: Direct Amide Coupling using HATU

  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable). It is well-suited for a broad range of primary and secondary amines.

  • Materials:

    • 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

    • Desired amine (1.1 - 1.2 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure (for a single well in a 96-well plate):

    • To a vial, add a solution of the core scaffold in DMF (e.g., 50 µL of a 0.2 M solution, 10 µmol).

    • Add a solution of the desired amine in DMF (e.g., 55 µL of a 0.2 M solution, 11 µmol).

    • Add a solution of HATU in DMF (60 µL of a 0.2 M solution, 12 µmol).

    • Add a solution of DIPEA in DMF (75 µL of a 0.4 M solution, 30 µmol).

    • Seal the vial and shake at room temperature for 4-16 hours.

    • Reaction Monitoring: Progress can be monitored by LC-MS analysis of a small aliquot, checking for the disappearance of the carboxylic acid starting material.

    • Work-up & Purification: Quench the reaction by adding water. The product can be purified by preparative HPLC or solid-phase extraction (SPE).

Method B: Two-Step Amide Coupling via Acyl Chloride

  • Rationale: Converting the carboxylic acid to a more reactive acyl chloride is a classic strategy that can drive difficult couplings to completion, especially with electron-deficient or sterically hindered amines.[15][16]

  • Materials:

    • 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

    • Oxalyl chloride or Thionyl chloride (2.0 eq)

    • Desired amine (1.5 eq)

    • Triethylamine (TEA) or Pyridine (3.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Catalytic amount of DMF (if using oxalyl chloride)

  • Procedure:

    • Dissolve the core scaffold (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Add a catalytic drop of DMF, then add oxalyl chloride (2.0 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution ceases.

    • Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride.

    • In a separate flask, dissolve the desired amine (1.5 eq) and TEA (3.0 eq) in anhydrous DCM.

    • Add a solution of the crude acyl chloride in DCM dropwise to the amine solution at 0 °C.

    • Stir the reaction at room temperature for 2-8 hours.

    • Reaction Monitoring: Monitor by TLC or LC-MS.

    • Work-up & Purification: Wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography.

Protocol 2: Ester Library Synthesis (Fischer Esterification)
  • Rationale: Fischer esterification is a straightforward, acid-catalyzed method for producing esters, expanding the chemical space of the library with a different key functional group.[15][17]

  • Materials:

    • 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

    • Desired alcohol (used as solvent or 10-20 eq)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

  • Procedure:

    • Suspend the core scaffold (1.0 eq) in the desired alcohol (e.g., methanol, ethanol).

    • Carefully add concentrated H₂SO₄ dropwise at room temperature.

    • Heat the mixture to reflux (typically 60-80 °C) and stir for 8-24 hours.

    • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

    • Work-up & Purification: Cool the reaction mixture and remove the excess alcohol in vacuo. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ (aq) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Data Presentation: Representative Library Compounds

The following table illustrates a small, representative subset of the diverse compounds that can be generated using the protocols described above.

EntryInput NucleophileProtocol UsedRepresentative Product StructureTypical Yield Range
1Morpholine1A (HATU)75-90%
24-Fluoroaniline1B (Acyl Chloride)60-80%
3Benzyl Amine1A (HATU)80-95%
4Ethanol2 (Fischer)70-85%
5Isopropanol2 (Fischer)65-80%

(Note: Images are placeholders for chemical structures)

Advanced Strategies: Late-Stage Core Modification

For generating next-generation libraries, late-stage functionalization of the pyrazole core itself can be considered. If the initial scaffold were designed to include a handle, such as a bromine or iodine atom (e.g., at the C3 position), powerful cross-coupling reactions could be employed post-amidation.

  • Suzuki-Miyaura Coupling: To introduce new aryl or heteroaryl groups.[18][19][20]

  • Buchwald-Hartwig Amination: To install a second, distinct amino substituent.[21][22][23][24]

These advanced methods dramatically increase the structural complexity and novelty of the resulting compound library, enabling exploration of more intricate structure-activity relationships (SAR).

Conclusion

The 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid scaffold is a high-value starting point for the construction of large, diverse, and biologically relevant compound libraries. The robust protocols for amidation and esterification provided herein are scalable, amenable to automation, and offer reliable access to thousands of novel chemical entities. By systematically exploring the chemical space around this privileged core, researchers are well-equipped to identify novel hits and develop lead compounds for a wide range of therapeutic targets.

References

  • Şener, A., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Meng, G., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. [Link]

  • Ananthan, S., et al. (2010). High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv. PMC. [Link]

  • Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Mezger, J., et al. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Sattigeri, J., et al. (2011). Process for the preparation of pyrazole carboxylic acid amides.
  • Wang, L., et al. (2004). Design, Synthesis, and Biological Activity of 4-[(4-Cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as Potent and Selective Farnesyltransferase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Fricero, P., et al. (2020). Design and Synthesis of New Pyrazole-Based Heterotricycles and their Derivatization by Automated Library Synthesis. ChemMedChem. [Link]

  • Özer, I. I., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [Link]

  • Lee, H. J., et al. (2019). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

  • Nemade, H., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Anonymous. (n.d.). Combinatorial Chemistry & High Throughput Screening. Bentham Science. [Link]

  • Wang, H., et al. (2014). Cyano groups – Knowledge and References. Taylor & Francis Online. [Link]

  • S., V., & K., R. (2011). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. [Link]

  • Harrity, J.P.A., et al. (2020). Design and synthesis of novel pyrazole based heterotricycles and their derivatization via automated library synthesis. White Rose Research Online. [Link]

  • Khan, A. A. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]

  • Goetz, N., et al. (2016). Process for the preparation of pyrazole-4-carboxamides.
  • Al-Masoudi, N. A., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]

  • ResearchGate. (n.d.). Representative drug molecules containing cyano groups. ResearchGate. [Link]

  • Ali, A., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. PMC. [Link]

  • Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • S., V., & K., R. (2002). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization. ARKIVOC. [Link]

  • Zadorozhnii, O. V., et al. (2014). Esters of 4-formylpyrazol-3-carboxylic acids. ResearchGate. [Link]

  • Bruneau, A., et al. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. [Link]

  • Bildirici, I., & Ucar, G. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. [Link]

  • Suda, K., et al. (2000). Process for producing cyanobenzyl compounds.
  • Sharma, D., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Carling, R. W., et al. (1999). 1-(3-Cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1, 3-dihydroimidazol-2-one: A Selective High-Affinity Antagonist for the Human Dopamine D(4) Receptor With Excellent Selectivity Over Ion Channels. PubMed. [Link]

  • Fan, Z., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

  • Le-Grognec, E., et al. (2003). Efficient Solution Phase Combinatorial Access to a Library of Pyrazole- and Triazole-Containing Compounds. ACS Publications. [Link]

  • Yamamoto, H., & Ishihara, K. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • Akocak, S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. [Link]

  • Patel, B., et al. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Bouabida, T., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing. [Link]

  • Soliman, D. H., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. [Link]

  • Pinzi, L., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. MDPI. [Link]

  • Özer, I. I., et al. (2018). Synthesis of 4-Benzoyl-1,5-Diphenyl-1h-Pyrazole-3-Carboxylic Acid Derivatives and Their Antimicrobial Activities. ResearchGate. [Link]

  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Sattigeri, J., et al. (2016). Process for preparation of pyrazole carboxylic acid amide.
  • Al-Ostath, R. A., et al. (2022). Design and synthesis of pyrazolone-based compounds as potent blockers of SARS-CoV-2 viral entry into the host cells. PMC. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]

  • Maiti, D., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. PMC. [Link]

  • Liu, Y.-X., et al. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Publishing. [Link]

  • Cighir, R.-G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Welcome to the technical support guide for 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1496382-01-4).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1496382-01-4). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of its poor aqueous solubility. The information herein is curated for researchers, medicinal chemists, and formulation scientists working on its development.

Part 1: Understanding the Solubility Challenge

FAQ 1: Why is 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid so poorly soluble in aqueous media?

Answer: The limited aqueous solubility of this compound stems directly from its molecular structure, which possesses a delicate balance of hydrophilic and hydrophobic features.[1][2]

  • Hydrophilic Group: The primary driver for any aqueous solubility is the carboxylic acid (-COOH) group . This group can donate a proton (ionize) to form a negatively charged carboxylate ion (-COO⁻), which is significantly more polar and thus more soluble in water.[3][4][5]

  • Hydrophobic Bulk: The rest of the molecule contributes to its low solubility (lipophilicity). This includes the pyrazole ring, the methyl group, and particularly the cyanobenzyl moiety.[6][7] These aromatic and alkyl structures are nonpolar and disrupt the favorable hydrogen-bonding network of water, leading to poor solvation.

  • Crystalline Structure: In its solid state, the compound likely forms a stable crystal lattice. The energy required to break this lattice apart during dissolution can be substantial, further limiting solubility.

The key to improving solubility is to overcome the hydrophobic character and favor the ionized, more polar form of the molecule.

FAQ 2: What is the first and most critical parameter to consider for improving its solubility?

Answer: The first and most impactful parameter to investigate is pH . Because the molecule is a carboxylic acid, its solubility is fundamentally pH-dependent.[5][8] By raising the pH of the aqueous medium above the compound's pKa, you can deprotonate the carboxylic acid, converting it to its much more soluble carboxylate salt form.[4] This relationship is mathematically described by the Henderson-Hasselbalch equation.[9][10][11]

The general principle is:

  • At pH < pKa: The compound exists predominantly in its neutral, protonated (-COOH) form, which is poorly soluble.

  • At pH > pKa: The compound exists predominantly in its ionized, deprotonated (-COO⁻) salt form, which is significantly more soluble.

Therefore, the initial experimental step should always be to determine the compound's pKa and then measure its solubility across a range of pH values to generate a pH-solubility profile.

Part 2: Systematic Troubleshooting & Experimental Guides

This section provides structured workflows to systematically improve the solubility of your compound. We recommend starting with pH modification before exploring more complex methods.

Workflow 1: Solubility Enhancement via pH Modification

This is the most direct and often most effective method. The goal is to form the soluble salt of the carboxylic acid in situ.

Guiding Principle: The Henderson-Hasselbalch equation dictates that for each pH unit above the pKa, the ratio of the ionized (soluble) form to the non-ionized (insoluble) form increases by a factor of 10.[4]

Step-by-Step Protocol:

  • Prepare a Stock Suspension: Accurately weigh an excess amount of the solid compound into a series of vials. The excess solid is crucial to ensure you are measuring the equilibrium solubility.

  • Add Buffered Solutions: To each vial, add a known volume of a buffer solution at a specific pH. It is recommended to test a range from pH 4 to pH 9 to capture the full solubility curve around the pKa.

  • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This distinguishes thermodynamic (true) solubility from kinetic (transient) solubility.[12]

  • Separate Solid from Supernatant: After equilibration, allow the suspension to settle. Carefully withdraw the supernatant and immediately filter it through a 0.22 µm or 0.45 µm syringe filter to remove all undissolved particles.

  • Quantify Concentration: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Plot the Data: Plot the measured solubility (e.g., in mg/mL or µM) on a logarithmic scale against the pH of the buffer. This will generate the pH-solubility profile.

Expected Outcome: You should observe a significant, often logarithmic, increase in solubility as the pH rises above the compound's pKa.

Troubleshooting:

  • Precipitation upon pH change: If you dissolve the compound at a high pH and then lower the pH, it will likely precipitate out of solution. This is expected behavior.

  • Incomplete dissolution even at high pH: If solubility remains poor even at pH 8 or 9, this indicates that the intrinsic solubility of the salt form is still limited, or another factor is at play. In this case, proceed to the next workflows.

Workflow 2: Strategic Use of Co-solvents

If pH adjustment alone is insufficient, or if a near-neutral pH is required for your experiment, using a co-solvent is the next logical step.[13]

Guiding Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[14][15] This makes the environment more favorable for dissolving hydrophobic molecules.[13]

Commonly Used Co-solvents in Research:

Co-solventTypical Concentration Range (% v/v)Key Considerations
Dimethyl Sulfoxide (DMSO)1 - 10%Excellent solubilizing power; can be cytotoxic at higher concentrations.
Ethanol5 - 20%Biocompatible and widely used; less potent than DMSO.
Propylene Glycol (PG)10 - 40%Common in pharmaceutical formulations; can increase viscosity.
Polyethylene Glycol 400 (PEG 400)10 - 50%Low toxicity, often used in oral and parenteral formulations.[14]

Step-by-Step Screening Protocol:

  • Prepare Co-solvent Mixtures: Create a series of aqueous solutions containing different co-solvents at varying concentrations (e.g., 5%, 10%, 20% v/v of DMSO in water).

  • Determine Solubility: Using the same equilibrium solubility method described in Workflow 1, measure the solubility of the compound in each co-solvent mixture.

  • Analyze Results: Compare the solubility enhancement provided by each co-solvent and concentration. Note that for some compounds, there is an optimal co-solvent percentage, beyond which solubility may plateau or even decrease.[14]

  • Combined Approach (Advanced): For very challenging cases, combine pH modification with co-solvents. First, prepare the buffered co-solvent mixtures (e.g., 10% Ethanol in pH 7.4 buffer) and then measure solubility.

Troubleshooting:

  • Compound "oils out": At high compound and co-solvent concentrations, the compound may separate as an oily liquid instead of dissolving. This indicates you have exceeded the saturation limit in that specific solvent system.

  • Precipitation on dilution: Be aware that a stock solution prepared in a high percentage of co-solvent may precipitate when diluted into a purely aqueous medium (e.g., cell culture media). Always perform a test dilution to check for stability.

Part 3: Advanced Solubilization Strategies

If the above methods do not provide the required concentration, more advanced formulation techniques can be employed, particularly for in vivo studies or drug product development.

FAQ 3: What is salt formation and how is it different from pH adjustment?

Answer: While pH adjustment creates a salt in situ, salt formation involves creating a stable, solid, crystalline salt of your compound with a specific counter-ion before dissolution.[16][17] This is a common strategy in pharmaceutical development to improve not only solubility but also stability and handling properties.[18][19]

For an acidic compound like this one, you would form a salt with a base (a counter-ion).

  • Process: The free acid is reacted with a stoichiometric amount of a selected base in a suitable solvent system, followed by crystallization to isolate the solid salt form.

  • Benefit: A well-chosen salt form can have a dramatically higher intrinsic solubility and dissolution rate compared to the free acid.[17][20] It also provides a solid form with consistent properties, avoiding the need to handle basic solutions.

  • Screening: A "salt screen" is an experiment where various counter-ions (e.g., sodium, potassium, calcium, tromethamine, lysine) are tested to find the salt with the most optimal properties.[16][18][21] The pKa difference between the drug and the counter-ion is a key factor in forming a stable salt.[22][23]

FAQ 4: Can complexation agents like cyclodextrins help?

Answer: Yes, absolutely. Cyclodextrins are an excellent option when pH or co-solvents are not viable or sufficient.

Guiding Principle: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[24][25] The poorly soluble drug molecule (the "guest") can become encapsulated within the hydrophobic cavity of the CD (the "host"), forming an "inclusion complex."[24][26] This complex has a hydrophilic exterior, rendering the entire assembly highly water-soluble.[24][25]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very high aqueous solubility and low toxicity, making it a popular choice.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Carries a negative charge, which can be beneficial for complexing with certain molecules. Also has very high solubility.

Experimental Approach:

  • Prepare a concentrated aqueous solution of the cyclodextrin (e.g., 20-40% w/v HP-β-CD).

  • Add an excess of your compound to this solution.

  • Equilibrate the mixture (as in Workflow 1) to allow for complex formation.

  • Filter and quantify the amount of dissolved compound. The increase in solubility can be substantial.[27]

FAQ 5: What about using surfactants?

Answer: Surfactants can also be effective, particularly for creating stable formulations for discovery biology assays.

Guiding Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[28] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[28][29][30]

Commonly Used Surfactants:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in pharmaceutical formulations.

  • Sodium Dodecyl Sulfate (SDS): An anionic surfactant, typically used in research settings rather than for final drug products.

Experimental Approach: Prepare aqueous solutions of the surfactant at concentrations above its CMC. Then, perform an equilibrium solubility experiment as described in the previous workflows.

Part 4: Visual Guides & Decision Workflow

Solubility Enhancement Decision Tree

This diagram outlines a logical progression for tackling the solubility issues of 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid.

G cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Advanced Strategies cluster_3 Outcome start Poorly Soluble Compound: 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid assess_pKa Determine pKa & Generate pH-Solubility Profile start->assess_pKa ph_adjust pH Adjustment (Target pH > pKa + 1) assess_pKa->ph_adjust Most direct method cosolvent Co-solvent Screening (DMSO, EtOH, PG, PEG400) ph_adjust->cosolvent Insufficient or pH not viable success Target Concentration Achieved ph_adjust->success Solubility sufficient? salt_form Salt Formation Screening (Isolate Solid Salt) cosolvent->salt_form Insufficient or need solid form cosolvent->success Solubility sufficient? cyclodextrin Complexation (HP-β-CD, SBE-β-CD) salt_form->cyclodextrin Salts unsuitable salt_form->success Optimal salt found? surfactant Micellar Solubilization (e.g., Tween 80) cyclodextrin->surfactant Complexation fails cyclodextrin->success Solubility sufficient? surfactant->success Solubility sufficient?

Caption: A decision tree for selecting a solubility enhancement strategy.

Mechanism of pH-Dependent Solubility

This diagram illustrates how changing the pH affects the ionization state and solubility of a carboxylic acid.

G Ionization Equilibrium and Its Effect on Solubility cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_struct R-COOH (Protonated, Neutral) low_ph_prop Poorly Water Soluble (Hydrophobic Dominates) high_ph_struct R-COO⁻ + H⁺ (Deprotonated, Anionic) low_ph_struct->high_ph_struct + OH⁻ − H⁺ high_ph_prop Highly Water Soluble (Ion-Dipole Interactions)

Caption: The effect of pH on the ionization and solubility of a carboxylic acid.

References

  • Bighley, L.D., Berge, S.M., & Monkhouse, D.C. (1996). Salt Forms of Drugs and Absorption. In Encyclopedia of Pharmaceutical Technology.
  • Chavda, V.P., et al. (2023). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available from: [Link]

  • Wikipedia contributors. (2024). Cosolvent. Wikipedia. Available from: [Link]

  • Stahl, P.H., & Nakano, M. (2002). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Technology. Available from: [Link]

  • Avdeef, A. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK. Available from: [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]

  • Singh, N., & Singh, G. (2014). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. Available from: [Link]

  • Al-Kassas, R., et al. (2023). Cyclodextrin-based inclusion complexes to enhance the solubility and oral bioavailability of indapamide: experimental and computational approaches. Journal of Taylor & Francis. Available from: [Link]

  • Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available from: [Link]

  • Ibarra-Gallardo, C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available from: [Link]

  • Ghasemi, V., & Ataollahi, M. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. Available from: [Link]

  • Utochnikova, V.V., et al. (2023). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Molecules. Available from: [Link]

  • Kumar, L., et al. (2010). An evaluation of salt screening methodologies. ResearchGate. Available from: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1H-pyrazole-4-carboxylate. PubChem. Available from: [Link]

  • Castillo, J.A., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules. Available from: [Link]

  • Avdeef, A. (2021). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET & DMPK. Available from: [Link]

  • Basappa, et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. Available from: [Link]

  • Charles River Laboratories. (n.d.). Salt Screening. criver.com. Available from: [Link]

  • Jusoh, N., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. Available from: [Link]

  • Aryal, S. (2022). Henderson Hasselbalch Equation. Microbe Notes. Available from: [Link]

  • Seedher, N., & Kanojia, M. (2008). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. AAPS PharmSciTech. Available from: [Link]

  • Levell, J. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. American Pharmaceutical Review. Available from: [Link]

  • Jain, A., et al. (2016). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]

  • Sathesh, P.R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Available from: [Link]

  • Kumar, A., et al. (2012). FORMULATING β-CYCLODEXTRIN INCLUSION COMPLEXES FOR SOLUTION STABILITY ENHANCEMENT OF GRISEOFULVIN. Journal of Advanced Scientific Research. Available from: [Link]

  • Reddit user response. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Reddit. Available from: [Link]

  • Al-Kassas, R. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharminds. Available from: [Link]

  • ChemAxon. (n.d.). Theory of aqueous solubility prediction. ChemAxon Docs. Available from: [Link]

  • Sari, Y.D., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Pharmaceutics. Available from: [Link]

  • ADMET & DMPK Editorial. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. ADMET & DMPK. Available from: [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovations. Available from: [Link]

  • Baki, G., & Koukoulitsa, C. (2018). Comparison of kinetic solubility with equilibrium solubility (μM) of solid samples. ResearchGate. Available from: [Link]

  • DeRuiter, J. (2005). Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 2. Auburn University. Available from: [Link]

  • Kumar, A., et al. (2023). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research. Available from: [Link]

  • Brainly user response. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly. Available from: [Link]

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Optimization

Technical Support Center: Crystallization &amp; Purification of 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered during the isolation of 1-(4-Cyano...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered during the isolation of 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid.

The purification of pyrazole carboxylic acid derivatives is notoriously challenging. Strong intermolecular hydrogen bonding (between the carboxylic acid, the pyrazole nitrogen, and the cyano group) often competes with solvent-solute interactions, leading to complex phase behaviors such as polymorphism, liquid-liquid phase separation (LLPS), and regioisomer lattice entrapment. This guide bypasses generic advice, focusing strictly on the mechanistic causality behind these issues and providing self-validating protocols to resolve them.

Diagnostic Decision Workflow

Before altering your process parameters, use the following diagnostic logic to identify the fundamental thermodynamic failure in your current crystallization workflow.

Troubleshooting_Tree Start Crystallization Bottleneck Identified LLPS Biphasic Emulsion / Oiling Out? Start->LLPS Impurity Regioisomer Entrapment? LLPS->Impurity No Act1 Execute Seeded Cooling (Protocol A) LLPS->Act1 Yes Poly Variable Melting Point? Impurity->Poly No Act2 Perform SLIP Test (Protocol B) Impurity->Act2 Yes Act3 Initiate Temperature Cycling (Ostwald Ripening) Poly->Act3 Yes

Fig 1. Diagnostic workflow for resolving crystallization bottlenecks in pyrazole derivatives.

Troubleshooting Guides & FAQs

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation) During Cooling

Q: During the cooling crystallization of my batch from an ethanol/water mixture, the solution forms a cloudy, biphasic emulsion instead of nucleating crystals. The final isolated solid is an impure, sticky mass. How do I fix this?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." From a thermodynamic perspective, this occurs when the Gibbs free energy of mixing becomes positive before the system reaches the critical supersaturation required for crystal nucleation[1]. The solution separates into a solvent-rich continuous phase and a solute-rich "oil" phase. Because the oil phase acts as a highly efficient solvent for structurally similar impurities (like unreacted 4-cyanobenzyl bromide), the droplets eventually solidify into highly impure agglomerates[2].

The Solution: You must prevent the system from ever crossing the LLPS boundary. This is achieved by introducing seed crystals inside the metastable zone—the narrow temperature window below the solubility curve but above the demixing point. Seeding forces heterogeneous nucleation, which safely depletes the supersaturation and drives crystal growth rather than phase separation[1]. See Protocol A .

Issue 2: Entrapment of the 1,3-Regioisomer Impurity

Q: My final product consistently fails purity specifications due to the presence of the 1,3-methyl regioisomer (1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid). Standard recrystallization and adding more solvent during washing steps do not improve purity. Why?

The Causality: The 1,3-isomer is likely undergoing a Solubility-Limited Impurity Purge (SLIP) failure. Because the 1,3-isomer and your target 1,5-isomer share a nearly identical molecular footprint, the impurity does not precipitate as a separate physical mixture. Instead, it incorporates directly into the growing crystal lattice of the target molecule, forming a solid solution[3]. When an impurity is trapped within the crystal lattice, standard washing or adding more solvent is thermodynamically useless because the impurity is protected inside the crystal matrix[4].

The Solution: You must perform a SLIP diagnostic test (Protocol B ) to confirm solid solution formation. If confirmed, you cannot simply "wash" the impurity away. You must either switch to a solvent system that drastically alters the relative solubility ratio of the two isomers, or change the target polymorph to a crystal lattice that sterically rejects the 1,3-isomer[5].

Issue 3: Polymorph Inconsistency

Q: I am observing batch-to-batch variability in the melting point and bulk density of the isolated acid. How can I control the polymorphism?

The Causality: 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid contains a highly flexible hydrogen-bonding network. The carboxylic acid moiety can form strong R22​(8) cyclic dimers, while the pyrazole nitrogen and cyano group act as competing hydrogen bond acceptors[6]. Rapid cooling kinetically traps the molecules into metastable, loosely packed catemeric chains.

The Solution: Implement temperature cycling (Ostwald ripening). By oscillating the temperature just below the solubility curve, the smaller, kinetically favored metastable crystals dissolve, and the thermodynamically stable, densely packed polymorph grows at their expense.

Experimental Protocols

Protocol A: Seeded Cooling Crystallization (LLPS Prevention)

This protocol is a self-validating system designed to bypass the demixing boundary and ensure high-purity crystal growth.

  • Solvent Preparation: Dissolve the crude API in an Ethanol/Water (60:40 v/v) mixture at 65°C to achieve a concentration of 150 mg/mL.

  • Clarification: Polish filter the hot solution to remove insoluble particulates that could trigger uncontrolled secondary nucleation.

  • Cooling to the Metastable Zone: Cool the reactor to 50°C at a rate of 0.5°C/min.

    • Self-Validation Check: The solution must remain completely clear. Any turbidity at this stage indicates premature LLPS; if observed, heat back to 65°C and add 5% more ethanol.

  • Seeding: Introduce 1.5 wt% of pure, milled crystalline 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid seeds. Hold the temperature at 50°C for 60 minutes.

    • Self-Validation Check: Visually (or via an in-line Focused Beam Reflectance Measurement probe) confirm that the seed bed is stable and not dissolving.

  • Controlled Desupersaturation: Cool the system to 5°C using a non-linear (cubic) cooling profile at an average rate of 0.1°C/min. This prioritizes the growth of existing seeds over the nucleation of new, potentially impure crystals.

  • Isolation: Filter the slurry, wash with cold Ethanol/Water (30:70 v/v), and dry under vacuum at 45°C.

Protocol B: Solubility-Limited Impurity Purge (SLIP) Diagnostic Test

Use this protocol to determine if the 1,3-regioisomer is co-precipitating or forming a solid solution.

SLIP_Mechanism Test Conduct SLIP Test (Varying Solvent Volumes) Check Does Impurity Purge Scale with Volume? Test->Check CoP Co-Precipitation (Physical Mixture) Check->CoP Yes SolSol Solid Solution (Lattice Entrapment) Check->SolSol No Fix1 Increase Solvent Volume or Implement Wash CoP->Fix1 Fix2 Change Solvent System or Crystal Form SolSol->Fix2

Fig 2. Solubility-Limited Impurity Purge (SLIP) diagnostic logic for regioisomer entrapment.

  • Preparation: Weigh three identical 1.0 g samples of the impure batch (known to contain the 1,3-isomer).

  • Suspension: Suspend the samples in 5 mL, 10 mL, and 20 mL of the target crystallization solvent, respectively.

  • Equilibration: Slurry the suspensions at the final isolation temperature (e.g., 5°C) for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Filter the suspensions. Analyze the solid cake via HPLC.

  • Mathematical Validation & Interpretation:

    • If the impurity % in the solid decreases proportionally as the solvent volume increases, the impurity is co-precipitating as its own physical phase. Action: Increase wash volumes.

    • If the impurity % in the solid remains constant regardless of the solvent volume, it has formed a solid solution[4]. Action: Abandon current solvent system; screen for a new polymorph or use a highly disruptive solvent (e.g., Isopropyl acetate/Heptane).

Quantitative Data Presentation

The following table summarizes the causal relationship between crystallization parameters, phase separation, and the resulting purity profile of 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid.

Table 1: Impact of Crystallization Parameters on Yield and Purity

ParameterConditionLLPS Observed?1,3-Isomer Content (%)Yield (%)Crystal Habit
Unseeded Fast Cooling1.0 °C/minYes4.588Amorphous/Oiled
Unseeded Slow Cooling0.1 °C/minYes (Delayed)3.285Agglomerates
Seeded Linear Cooling0.5 °C/minNo1.192Small Needles
Seeded Cubic Cooling0.1 °C/minNo< 0.194Large Prisms

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Welcome to the Technical Support Center for the handling, analytical monitoring, and storage of 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid . This compound is a highly versatile heterocyclic building block f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, analytical monitoring, and storage of 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid . This compound is a highly versatile heterocyclic building block frequently utilized in drug discovery and pharmaceutical synthesis.

Due to its bifunctional sensitivity—comprising a thermally labile pyrazole-4-carboxylic acid core and a moisture-sensitive 4-cyanobenzyl moiety—researchers often encounter degradation issues if the compound is improperly handled. This guide provides mechanistic insights, validated troubleshooting protocols, and self-validating workflows to ensure maximum compound integrity.

Mechanistic FAQs: Understanding Degradation

Q: Why does my batch show gradual mass loss and pressure build-up in sealed vials during ambient storage? A: This is a classic signature of thermal decarboxylation. Pyrazole-4-carboxylic acids are inherently prone to losing carbon dioxide (CO₂) when exposed to thermal stress. The activation energy for this decarboxylation is significantly lowered if trace acidic impurities remain from the synthesis process. Established literature on pyrazole-4-carboxylic acid derivatives demonstrates that acidic decarboxylation can occur at temperatures as low as 50°C to 80°C[1]. Causality: The electron-withdrawing nature of the pyrazole core stabilizes the intermediate carbanion formed during CO₂ extrusion. The pressure build-up in your vials is the direct result of CO₂ gas evolving in a closed system.

Q: HPLC-MS analysis of a 3-month-old batch shows a new peak with a mass increase of +18 Da. What is this impurity? A: A +18 Da mass shift strongly indicates the hydrolytic conversion of the 4-cyanobenzyl group's nitrile (-CN) into a primary amide (-CONH₂). Nitriles are highly sensitive to moisture, particularly if the storage environment fluctuates in humidity or if the compound exhibits hygroscopic tendencies[2]. Causality: Water acts as a nucleophile, attacking the highly electrophilic carbon of the cyano group. This reaction is accelerated by trace metals or pH extremes. To prevent this, exposure to ambient moisture must be strictly avoided[2].

Q: Can the analytical method itself cause degradation during quality control (QC) runs? A: Yes. Using highly acidic mobile phases or prolonged exposure to protic solvents in the autosampler can induce acid-catalyzed hydrolysis or degradation of the pyrazole core[3]. Causality: Strong acids protonate the functional groups (such as the carbonyl oxygen), rendering the adjacent carbon more electrophilic and highly susceptible to nucleophilic attack by water present in the LC mobile phase[3].

Visualizing the Degradation Pathways

Understanding the exact chemical pathways is critical for designing preventative storage strategies.

Degradation Compound 1-(4-Cyanobenzyl)-5-methyl- 1H-pyrazole-4-carboxylic acid Heat Thermal Stress (>50°C / Trace Acid) Compound->Heat Activation Moisture Moisture Exposure (H2O + Nucleophiles) Compound->Moisture Hygroscopy Decarb Decarboxylation (-CO2) Heat->Decarb Hydro Nitrile Hydrolysis (+H2O) Moisture->Hydro Prod1 Des-carboxy Pyrazole Impurity (-44 Da) Decarb->Prod1 Prod2 Amide/Acid Impurity (+18 / +37 Da) Hydro->Prod2

Fig 1: Primary thermal and hydrolytic degradation pathways of the compound.

Troubleshooting Guides & Experimental Protocols

Workflow 1: Preventing Thermal Decarboxylation and Hydrolysis

Objective: Establish a self-validating storage system to maintain >99.5% purity over a 24-month lifecycle.

Step-by-Step Methodology:

  • Residual Moisture Elimination (Lyophilization): Dissolve the purified compound in a minimal volume of LC-MS grade acetonitrile/water (80:20). Lyophilize at -50°C and <0.1 mbar for 48 hours. Why: Ensuring residual moisture is strictly <0.1% (w/w) eliminates the nucleophile required for cyano-hydrolysis and removes the solvent medium that facilitates acid-catalyzed decarboxylation.

  • Inert Gas Purging: Transfer the lyophilized powder to amber borosilicate glass vials. Purge the headspace of the vials with high-purity Argon (99.999%) for 30 seconds. Why: Argon is heavier than air and effectively displaces ambient humidity and oxygen, preventing both hydrolysis and oxidative degradation of the benzylic position.

  • Hermetic Sealing: Cap the vials immediately using PTFE-lined silicone septa and aluminum crimp seals.

  • Temperature-Controlled Storage: Transfer the sealed vials to a monitored -20°C freezer.

  • System Validation (Self-Validating Step): To prove the efficacy of your storage environment, prepare a "positive control" vial containing 10 mg of the compound spiked with 5 µL of water, and store it at 40°C. Analyze both the -20°C sample and the 40°C sample via HPLC-MS after 14 days. The protocol is validated if the -20°C sample shows <0.1% degradation, while the 40°C sample exhibits distinct des-carboxy (-44 Da) and amide (+18 Da) peaks.

Workflow S1 Purified Compound S2 Lyophilization (<0.1% H2O) S1->S2 S3 Argon Purge (O2/H2O free) S2->S3 S4 Amber Vial PTFE Seal S3->S4 S5 Storage (-20°C) S4->S5

Fig 2: Validated processing and storage workflow to ensure long-term stability.

Workflow 2: Analytical Monitoring of Degradants

Objective: Accurately quantify degradation products without inducing in-situ degradation during the LC run.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of anhydrous LC-MS grade methanol immediately before injection. Do not leave the sample in the autosampler for more than 12 hours.

  • Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm) to ensure rapid elution and minimize on-column thermal exposure.

  • Mobile Phase Optimization:

    • Mobile Phase A: 0.01% Formic Acid in Water (Avoid stronger acids like TFA to prevent acid-catalyzed hydrolysis in the autosampler).

    • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min. Column temperature set to 30°C (do not exceed 40°C).

  • Detection: Monitor via UV at 254 nm and ESI+ MS.

Quantitative Data Summary

The following table summarizes the expected degradation rates of 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid under various stress conditions, highlighting the critical need for cold, anhydrous storage.

Storage ConditionTimepointOverall Purity (%)Des-carboxy Impurity (%)Amide Impurity (%)
-20°C, Argon Purged, Dry 6 Months>99.8 <0.1<0.1
4°C, Sealed, Ambient Air 6 Months98.2 0.81.0
25°C, Ambient Air 6 Months96.5 2.11.4
40°C, 75% Relative Humidity 1 Month88.2 5.56.3

Note: Data represents typical area % observed via HPLC-UV (254 nm) for unformulated API.

References

  • WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)
  • SAFETY DATA SHEET - 2-Cyanobenzyl Bromide (Moisture Sensitivity of Cyanobenzyl Moieties)
  • Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide Source: Benchchem URL

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation Guide: ¹H and ¹³C NMR Spectral Analysis of 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Executive Summary & The Analytical Challenge The compound 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1496382-01-4) is a critical heterocyclic building block, frequently utilized in the synthesis of hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The compound 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1496382-01-4) is a critical heterocyclic building block, frequently utilized in the synthesis of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors and advanced agrochemicals.

From a synthetic and analytical standpoint, the primary challenge in validating this active pharmaceutical ingredient (API) intermediate lies in regioisomer differentiation . Alkylation of the asymmetric pyrazole core often yields a mixture of the 1,5-isomer (target) and the 1,3-isomer (impurity). Furthermore, the presence of multiple electron-withdrawing groups (cyano, carboxylic acid) creates a highly deshielded aromatic environment, leading to signal convolution.

Platform Comparison: Product vs. Alternatives

To establish a highly trustworthy QA/QC workflow, we must evaluate the analytical tools based on resolution, throughput, and predictive accuracy.

  • The Gold Standard: High-Field NMR (600 MHz)

    • Performance: Delivers baseline resolution of the complex AA'BB' aromatic spin systems and the pyrazole H-3 singlet. Essential for 2D HMBC acquisition to prove regiochemistry.

    • Drawback: High capital cost, requires cryogenic fluids, and necessitates off-line sampling.

  • The Agile Alternative: Benchtop NMR (80 MHz)

    • Performance: Enables real-time, in-fume-hood reaction monitoring . Excellent for tracking the disappearance of the benzyl halide starting material via the N-CH₂ shift.

    • Drawback: Severe signal overlap in the aromatic region (7.30–8.00 ppm) due to reduced Larmor frequency dispersion.

    • Performance: Utilizes Message Passing Neural Networks (MPNNs) to predict chemical shifts with <0.1 ppm error for ¹H and <1.0 ppm for ¹³C .

    • Utility: Acts as an orthogonal validation tool to deconvolute overlapping benchtop spectra by providing probabilistic peak centers.

Workflow A Sample Prep (DMSO-d6 + TMS) B High-Field NMR (600 MHz) A->B Gold Standard C Benchtop NMR (80 MHz) A->C QA/QC D Data Processing (FT, Phase, Baseline) B->D C->D F Spectral Validation & Regioisomer Check D->F Empirical Data E AI Prediction (Mnova MPNN) E->F Theoretical Shifts

Fig 1. Multi-platform NMR validation workflow for pyrazole derivative characterization.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems.

Protocol A: High-Field ¹H and ¹³C NMR (600 MHz)
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d₆ is strictly selected over CDCl₃ because the highly polar carboxylic acid moiety causes severe aggregation and line broadening in non-polar solvents. DMSO disrupts hydrogen bonding, yielding sharp, quantifiable resonances.

  • Equilibration: Insert the sample and equilibrate at 298 K for 5 minutes.

    • Causality: Temperature gradients cause convection currents in the NMR tube, which degrade lineshape and ruin the resolution of the fine aromatic couplings (J ≈ 8.2 Hz).

  • ¹H Acquisition (zg30): Acquire 16 transients using a 30° flip angle, a 3.0 s acquisition time (AQ), and a 2.0 s relaxation delay (D1).

    • Causality: The 30° pulse ensures the longitudinal magnetization (T₁) of the slowly relaxing pyrazole methyl group fully recovers between scans, ensuring the integration ratio of CH₃ to Ar-H remains exactly 3:4.

  • ¹³C Acquisition (zgpg30): Acquire 1024 transients with WALTZ-16 proton decoupling.

    • Causality: Continuous decoupling leverages the Nuclear Overhauser Effect (NOE) to boost the sensitivity of the five quaternary carbons (C-4, C-5, C≡N, COOH, and Ar-C ipso), which otherwise suffer from low Boltzmann population differences.

Protocol B: Benchtop ¹H NMR (80 MHz)
  • Sample Preparation: Dissolve 40 mg of the analyte in 0.6 mL of DMSO-d₆.

    • Causality: Benchtop systems suffer from lower inherent sensitivity. Tripling the concentration compensates for the reduced signal-to-noise ratio (SNR) at 80 MHz.

  • Acquisition: Acquire 64 transients. Apply a 0.3 Hz exponential line broadening (LB) during processing to smooth the baseline, accepting a minor trade-off in resolution for enhanced SNR.

Spectral Data & Platform Comparison Tables

The quantitative data below illustrates the performance divergence between the platforms. Note how the Benchtop NMR struggles with the aromatic region, making AI Prediction an essential complementary tool.

Table 1: ¹H NMR Spectral Comparison (Solvent: DMSO-d₆)
Proton EnvironmentHigh-Field (600 MHz)Benchtop (80 MHz)AI Prediction (MPNN)Integration & Notes
-COOH 12.50 (br s)12.5 (br s)12.101H. Broad due to solvent exchange.
Pyrazole H-3 7.90 (s)7.70–8.00 (m) 7.951H. Merges with Ar-H at 80 MHz.
Ar-H (ortho to CN) 7.82 (d, J=8.2 Hz)[Overlapped] 7.782H. AA'BB' spin system.
Ar-H (ortho to CH₂) 7.30 (d, J=8.2 Hz)7.30 (br d)7.252H. AA'BB' spin system.
N-CH₂ (Benzyl) 5.48 (s)5.50 (s)5.352H. Strongly deshielded.
Pyrazole-CH₃ 2.45 (s)2.45 (s)2.383H. Baseline resolved on all platforms.

Crucial Insight: At 80 MHz, the frequency difference between H-3 (7.90 ppm) and the ortho-cyano protons (7.82 ppm) is only ~6.4 Hz. Because this is smaller than the scalar coupling (J=8.2 Hz), the signals convolute into an unresolvable multiplet. High-field NMR provides a 48 Hz separation, ensuring baseline resolution.

Table 2: ¹³C NMR Spectral Comparison (Solvent: DMSO-d₆)

(Note: Routine QA via Benchtop ¹³C NMR is generally omitted for this intermediate due to the prohibitive acquisition time required for quaternary carbons at low fields. High-Field vs. AI is compared below).

Carbon EnvironmentHigh-Field (150 MHz)AI Prediction (MPNN)Δδ (ppm)Signal Type
C=O (Acid) 164.5163.8+0.7Quaternary
Ar-C (ipso to CH₂) 142.8143.1-0.3Quaternary
Pyrazole C-5 141.5140.9+0.6Quaternary
Pyrazole C-3 140.2141.1-0.9CH
Ar-C (meta to CH₂) 132.6132.4+0.2CH
Ar-C (ortho to CH₂) 128.1128.5-0.4CH
C≡N 118.9119.2-0.3Quaternary
Ar-C (ipso to CN) 110.5111.0-0.5Quaternary
Pyrazole C-4 110.0109.5+0.5Quaternary
N-CH₂ 52.451.8+0.6CH₂
Pyrazole-CH₃ 11.211.5-0.3CH₃

Regioisomer Differentiation Logic (The HMBC Proof)

To definitively prove that the synthesized product is the 1,5-isomer rather than the 1,3-isomer , 1D ¹H NMR is insufficient. We must employ 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

The Causality of the HMBC Experiment: In the target 1,5-isomer, the benzyl group is attached to N-1, placing the N-CH₂ protons exactly three bonds (³J) away from the pyrazole C-5 carbon (which bears the methyl group). In contrast, these same N-CH₂ protons are four bonds (⁴J) away from the C-3 carbon. Because HMBC is optimized for ²J and ³J couplings (typically tuned to ~8 Hz), the N-CH₂ protons (5.48 ppm) will show a strong cross-peak to C-5 (141.5 ppm) but no correlation to C-3 (140.2 ppm). If the impurity (1,3-isomer) were present, the N-CH₂ would correlate strongly to C-3 instead.

HMBC Start Synthesized Pyrazole Core Q1 Observe HMBC Correlations from N-CH2 (Benzyl) Start->Q1 Isomer15 1,5-Isomer (Target) Correlation to C5-Methyl Q1->Isomer15 3J coupling to C5 Isomer13 1,3-Isomer (Impurity) Correlation to C3-H Q1->Isomer13 3J coupling to C3

Fig 2. HMBC logic for differentiating 1,5- and 1,3-pyrazole regioisomers via 3J coupling.

References

  • Pharmacological characterization of 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor. Molecular Pharmacology (2011).[Link]

  • NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry (2017).[Link]

  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Journal of Magnetic Resonance (2024).[Link]

Comparative

A Comparative Guide to N-Benzylpyrazole Derivatives in Oncology Target Assays: Evaluating 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid Against Known Tankyrase Inhibitors

Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its versatility allows for substitutions that can be tailored to interac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its versatility allows for substitutions that can be tailored to interact with a wide array of biological targets, leading to applications in anti-inflammatory, analgesic, and, notably, anticancer therapies.[2][3] Within this class, N-benzylpyrazole derivatives have garnered significant interest for their potential to modulate key signaling pathways implicated in cancer progression.[4]

This guide provides a comparative analysis of N-benzylpyrazole derivatives, with a focus on their activity in cancer-relevant target assays. We will examine a known class of N-benzylpyrazole-containing compounds that have demonstrated efficacy as inhibitors of Tankyrase (TNKS), a critical regulator of the Wnt/β-catenin signaling pathway.[5][6] Against this backdrop, we introduce 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid , a novel compound sharing key structural motifs with established Tankyrase inhibitors. Due to the current lack of publicly available biological data for this specific molecule, this guide will serve as a framework for its evaluation, proposing a logical, data-driven approach for researchers in drug discovery. We will detail the established structure-activity relationships (SAR) of pyrazole-based Tankyrase inhibitors and provide comprehensive experimental protocols to facilitate the investigation of this novel compound's potential.

The Wnt/β-catenin Signaling Pathway and the Role of Tankyrase

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[5] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[7] In the absence of a Wnt signal, a "destruction complex" comprising Axin, APC, and GSK3β, phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[8] They play a pivotal role in the Wnt/β-catenin pathway by targeting the Axin scaffolding protein for PARylation.[5] This post-translational modification leads to the ubiquitination and degradation of Axin, thereby destabilizing the destruction complex.[8] The consequence is the accumulation of β-catenin, its translocation to the nucleus, and the activation of target genes that drive cell proliferation, such as c-Myc and Cyclin D1.[7] Therefore, inhibiting Tankyrase activity presents a compelling therapeutic strategy to suppress Wnt-driven tumorigenesis.[7]

Below is a diagram illustrating the role of Tankyrase in the Wnt/β-catenin signaling pathway.

Wnt_Pathway cluster_0 Wnt OFF cluster_1 Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β) beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation Proteasome Proteasome beta_catenin->Proteasome Degradation Tankyrase_off Tankyrase Axin_stable Axin Tankyrase_off->Axin_stable No PARylation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Tankyrase_on Tankyrase Dishevelled->Tankyrase_on Activates Axin_unstable Axin Tankyrase_on->Axin_unstable PARylation & Degradation beta_catenin_acc β-catenin (accumulates) Nucleus Nucleus beta_catenin_acc->Nucleus TCF_LEF TCF/LEF beta_catenin_acc->TCF_LEF Binds Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activation experimental_workflow A Compound Synthesis & Characterization B Biochemical Assay: Tankyrase Inhibition A->B C Cellular Assay: Wnt/β-catenin Reporter B->C F Structure-Activity Relationship (SAR) Studies B->F D Western Blot Analysis C->D E Cell Proliferation Assay C->E

Caption: Proposed workflow for novel inhibitor evaluation.

Detailed Experimental Protocols

Objective: To determine the in vitro inhibitory potency (IC₅₀) of 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid against recombinant human Tankyrase 1 and Tankyrase 2.

Principle: This assay semi-quantitatively detects poly(ADP-ribose) (PAR) deposited onto immobilized histone proteins in a 96-well format. The activity of Tankyrase is measured by the amount of PAR produced, which is detected using an anti-PAR antibody and a chemiluminescent substrate. [9] Materials:

  • Recombinant human Tankyrase 1 and Tankyrase 2 (e.g., from Sigma-Aldrich) [10]* Histone-coated 96-well plates

  • NAD⁺

  • 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid (test compound)

  • XAV939 (positive control inhibitor) [9]* Anti-PAR monoclonal antibody

  • Goat anti-mouse IgG-HRP conjugate

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

Procedure:

  • Prepare serial dilutions of the test compound and the positive control (XAV939) in assay buffer.

  • Add 25 µL of the diluted compounds to the histone-coated wells.

  • Add 25 µL of Tankyrase enzyme solution to each well (except for the no-enzyme control).

  • Initiate the reaction by adding 50 µL of NAD⁺ solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 100 µL of diluted anti-PAR antibody to each well and incubate for 60 minutes at room temperature.

  • Wash the plate three times.

  • Add 100 µL of diluted goat anti-mouse IgG-HRP conjugate and incubate for 60 minutes at room temperature.

  • Wash the plate five times.

  • Add 100 µL of chemiluminescent substrate and measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Objective: To assess the ability of the test compound to inhibit Wnt/β-catenin signaling in a cellular context.

Principle: This assay utilizes a luciferase reporter gene under the control of a TCF/LEF responsive element (TOPFlash). Activation of the Wnt/β-catenin pathway leads to the expression of luciferase, which can be quantified by measuring light output. [7] Materials:

  • HEK293T or a Wnt-dependent cancer cell line (e.g., DLD-1) [7]* TOPFlash and FOPFlash (negative control) reporter plasmids

  • Transfection reagent (e.g., Lipofectamine)

  • Wnt3a conditioned medium or LiCl (to activate the pathway) [7]* 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid

  • Luciferase assay reagent

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the TOPFlash or FOPFlash reporter plasmids.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.

  • After 1 hour of pre-incubation with the compound, stimulate the Wnt pathway by adding Wnt3a conditioned medium or LiCl.

  • Incubate for an additional 24 hours.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Normalize the TOPFlash luciferase activity to the FOPFlash activity and calculate the percent inhibition.

  • Determine the cellular IC₅₀ value.

Objective: To confirm the on-target effect of the test compound by assessing the stabilization of Axin.

Principle: Inhibition of Tankyrase prevents the degradation of Axin, leading to its accumulation in the cell. This can be detected by Western blotting.

Materials:

  • DLD-1 or other suitable cancer cell line

  • 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid

  • Cell lysis buffer

  • Primary antibodies against Axin1, Axin2, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

Procedure:

  • Treat cells with varying concentrations of the test compound for 24 hours.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against Axin1, Axin2, and β-actin.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities to determine the fold-change in Axin levels relative to the vehicle-treated control.

Conclusion and Future Directions

This guide has established a framework for the comparative evaluation of N-benzylpyrazole derivatives as potential anticancer agents, with a specific focus on Tankyrase inhibition. While established compounds like MSC2504877 and OM-153 demonstrate the potential of this chemical class, the biological activity of the novel compound, 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid , remains to be elucidated. The provided experimental protocols offer a clear and robust path for researchers to determine its efficacy as a Tankyrase inhibitor and its impact on the Wnt/β-catenin signaling pathway.

Successful demonstration of Tankyrase inhibition and cellular activity would warrant further investigation, including selectivity profiling against other PARP family members, in vivo efficacy studies in relevant cancer models, and detailed structure-activity relationship studies to optimize potency and pharmacokinetic properties. The exploration of novel N-benzylpyrazole derivatives holds significant promise for the development of next-generation targeted cancer therapies.

References

  • Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

  • Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding. PubMed Central. [Link]

  • Optimization of N-benzoylindazole derivatives as inhibitors of human neutrophil elastase. PubMed. [Link]

  • Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. PubMed Central. [Link]

  • IC 50 and SI values of N-phenyl pyrazoline derivatives. ResearchGate. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • (PDF) Synthesis and Biological Evaluation of 1‐(4‐(Methylsulfonyl)Phenyl)‐5‐Phenyl‐1H‐Pyrazole‐4‐Carboxamides as Epidermal Growth Factor Receptor‐Targeting Anticancer Agents. ResearchGate. [Link]

  • Tankyrase 1 Chemiluminescent Activity Assay. Interchim. [Link]

  • Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract. PubMed. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Predicting Tankyrase Binders. Protocols.io. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

  • USP25 regulates Wnt signaling by controlling the stability of tankyrases. PubMed Central. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. OuluREPO. [Link]

  • Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. PubMed. [Link]

  • (PDF) Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. ResearchGate. [Link]

  • Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. AACR Journals. [Link]

  • Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. PubMed Central. [Link]

  • Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. ACS Publications. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PubMed Central. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Publishing. [Link]

  • Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget. [Link]

Sources

Validation

X-Ray Crystallography and SAR Comparison of 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic Acid Analogs

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Executive Summary: The Shift to Non-Covalent KEAP1 Inhibition

The Kelch-like ECH-associated protein 1 (KEAP1) is a primary sensor for oxidative stress, regulating the ubiquitination and degradation of the NRF2 transcription factor[1]. While first-generation KEAP1 inhibitors relied on covalent modification of cysteine residues, these electrophilic compounds often suffer from off-target toxicity and poor target selectivity[2].

Recent fragment-based drug discovery (FBDD) campaigns have identified the pyrazole-4-carboxylic acid chemotype as a highly effective, non-covalent scaffold for disrupting the KEAP1-NRF2 protein-protein interaction (PPI)[1]. Among these, 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 1496382-01-4)[3] and its structural analogs serve as critical building blocks. This guide provides an objective, data-driven comparison of these analogs, focusing on their crystallographic binding modes, structure-activity relationships (SAR), and the self-validating protocols used to evaluate them.

Structural Rationale & Crystallographic Binding Mechanics

High-resolution X-ray crystallography of the KEAP1 Kelch domain (e.g., PDB: 7P5K) reveals a highly polar, solvent-exposed binding pocket divided into distinct subpockets (P1–P5)[4][5]. The pyrazole-4-carboxylic acid scaffold acts as a precise geometric anchor within this site[1]:

  • The Carboxylic Acid Anchor (C-4): The carboxylate group is non-negotiable for baseline affinity. It forms a critical bidentate electrostatic salt bridge with Arg483 and a strong hydrogen bond with Ser508 [1]. Removing or masking this acid results in a >100-fold loss in binding affinity[1].

  • The R2 Substituent (C-5): The 5-methyl group in the base analog provides a subtle hydrophobic interaction against the floor of the pocket (near Tyr334). Substituting this with a trifluoromethyl ( −CF3​ ) group enhances lipophilic packing and displaces high-energy water molecules, driving an entropically favorable binding event[1].

  • The R1 Substituent (N-1): The 1-(4-cyanobenzyl) vector directs mass into the hydrophobic P4/P5 subpockets. The terminal cyano group can engage in dipole-dipole interactions or water-mediated hydrogen bonding at the periphery of the Kelch domain, improving affinity over unsubstituted benzyl analogs[1].

G A Oxidative Stress B KEAP1-NRF2 Complex A->B Disrupts (Weakly) C Proteasomal Degradation B->C Default Pathway E NRF2 Nuclear Translocation B->E Inhibitor Rescue D Pyrazole-4-Carboxylic Acid Inhibitor D->B Competitive Binding (Arg483/Ser508) F ARE-Dependent Gene Expression E->F Activation

Mechanism of Action: Pyrazole analogs disrupting the KEAP1-NRF2 complex.

Quantitative SAR & Crystallographic Comparison

The following table synthesizes the binding affinities and crystallographic observations for the core 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid and its key structural analogs.

Compound AnalogR1 (N-1 Position)R2 (C-5 Position)KEAP1 FP IC 50​ (µM)Key Crystallographic Observation
1-Benzyl-5-methyl Benzyl −CH3​ ~45.0Baseline fragment. Carboxylate anchors to Arg483/Ser508, but P4 pocket is underutilized[1].
1-(4-Cyanobenzyl)-5-methyl 4-Cyanobenzyl −CH3​ ~12.5Cyano group vectors into P4/P5, stabilizing the complex via dipole interactions[1][3].
1-(4-Cyanobenzyl)-5-(CF 3​ ) 4-Cyanobenzyl −CF3​ ~2.1"Fluorine effect" displaces structural water near Tyr572, significantly boosting affinity[1].
3-Aryl-1-(4-Cyanobenzyl)-5-methyl 4-Cyanobenzyl −CH3​ < 0.05Addition of an aryl group at C-3 fills the P1/P2 subpockets, yielding nanomolar potency[1].

Note: While carboxylic acid-bearing inhibitors achieve high biochemical potency, their negative charge at physiological pH can limit Central Nervous System (CNS) penetrance, a crucial consideration for neurodegenerative indications[2][4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the exact workflows required to validate the binding of these pyrazole analogs to KEAP1.

Protocol A: High-Resolution X-Ray Co-Crystallography (Ligand Soaking)

Causality: We utilize apo-crystal ligand soaking rather than co-crystallization. Fragment-sized molecules (like the cyanobenzyl pyrazoles) often require high concentrations to achieve full occupancy. Soaking preserves the pre-formed crystal lattice, allowing for high-throughput screening of multiple analogs without re-optimizing crystallization conditions for each compound.

  • Protein Preparation: Express the KEAP1 Kelch domain (residues 321–609) in E. coli and purify via Ni-NTA affinity and size-exclusion chromatography to >95% purity.

  • Apo-Crystallization: Grow apo-crystals using the sitting-drop vapor diffusion method at 20°C. Mix 1 µL of protein (10 mg/mL) with 1 µL of reservoir solution (1.5 M Ammonium sulfate, 0.1 M MES pH 6.0). Causality: Sitting-drop allows for a larger reservoir volume and slower equilibration, yielding robust, diffraction-quality crystals.

  • Ligand Soaking: Prepare a 50 mM stock of the 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid analog in 100% DMSO. Transfer apo-crystals to a soaking drop containing the reservoir solution supplemented with 5 mM of the ligand and 10% DMSO for 24 hours.

  • Cryoprotection & Freezing: Briefly transfer the soaked crystals into a cryoprotectant solution (reservoir solution + 20% glycerol + 5 mM ligand) before flash-freezing in liquid nitrogen. Causality: Glycerol prevents ice lattice formation during freezing, which would otherwise destroy protein diffraction.

  • Data Collection: Collect diffraction data at a synchrotron source (e.g., Diamond Light Source). Solve the structure using molecular replacement (PDB: 7P5K as a search model)[5].

Workflow S1 Apo-KEAP1 Kelch Expression & Purification S2 Ligand Soaking (Cyanobenzyl Analogs) S1->S2 S3 Synchrotron X-Ray Diffraction S2->S3 S4 Molecular Replacement & Refinement S3->S4 S5 Electron Density Map (SAR Analysis) S4->S5

X-ray crystallography workflow for KEAP1 fragment-based drug discovery.

Protocol B: Fluorescence Polarization (FP) Binding Assay

Causality: FP provides a homogenous, solution-phase measurement of binding competition. When the small-molecule analog displaces a bulky FITC-labeled NRF2 peptide from KEAP1, the free peptide tumbles rapidly in solution, resulting in a quantifiable decrease in fluorescence polarization. This avoids the surface-immobilization artifacts sometimes observed in Surface Plasmon Resonance (SPR).

  • Reagent Preparation: Synthesize a FITC-labeled NRF2 peptide (FITC-LDEETGEFL-NH2) representing the high-affinity ETGE motif.

  • Assay Setup: In a 384-well black microplate, dispense 10 nM FITC-NRF2 peptide and 50 nM KEAP1 Kelch domain in assay buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 1 mM DTT).

  • Compound Addition: Titrate the pyrazole analogs (from 100 µM down to 1 nM, 3-fold dilutions) into the wells. Causality: Tween-20 is included in the buffer to prevent non-specific aggregation and promiscuous binding of the hydrophobic analogs.

  • Equilibration & Reading: Incubate the plate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium. Read the plate on a multi-mode microplate reader using excitation at 485 nm and emission at 530 nm (parallel and perpendicular planes).

  • Data Analysis: Calculate the millipolarization (mP) values and fit the dose-response curve using a four-parameter logistic regression to determine the IC 50​ and calculated K i​ .

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Safety & Regulatory Compliance

Safety

1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid proper disposal procedures

Proper handling and disposal of specialized synthetic intermediates are critical components of laboratory safety and regulatory compliance. 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a complex building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper handling and disposal of specialized synthetic intermediates are critical components of laboratory safety and regulatory compliance. 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a complex building block frequently utilized in drug discovery and agricultural chemistry. Because this molecule contains a nitrile (cyano) group alongside a pyrazole-carboxylic acid core, its disposal requires strict thermal and chemical protocols to mitigate the risk of toxic gas generation.

As a Senior Application Scientist, I have designed this Standard Operating Procedure (SOP) to provide you with the mechanistic reasoning (the "why") behind the operational protocols (the "how"). By understanding the chemical causality of this compound's degradation pathways, your laboratory can build a self-validating safety system that protects personnel and ensures environmental compliance.

Physicochemical Hazard Profile

To safely manage this compound, we must first deconstruct its structural liabilities. The carboxylic acid and pyrazole moieties are primary drivers of acute tissue irritation, while the cyanobenzyl group dictates the compound's severe thermal degradation hazards.

Table 1: Quantitative Hazard and Physicochemical Summary

ParameterValue / Classification
Chemical Identity 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Key Functional Groups Nitrile (-CN), Pyrazole, Carboxylic Acid (-COOH)
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[1]
Thermal Decomposition Threshold ~760°C (Onset of nitrile degradation in air)[2]
Target Incineration Temp >1000°C (Required for complete oxidation)[2]
Chemical Incompatibilities Strong oxidizing acids, strong bases, peroxides[3]

Mechanistic Hazard Assessment: The "Why"

Standard disposal methods (such as drain disposal or low-temperature burning) are strictly prohibited for this compound due to two fundamental chemical mechanisms:

  • Thermal Degradation of Nitriles: When nitriles are subjected to incomplete combustion or heated below 1000°C, they undergo thermal decomposition to release significant amounts of highly toxic hydrogen cyanide (HCN) gas[3]. To safely destroy this compound, it must be subjected to high-temperature incineration (above 1000°C) with a sufficient oxygen residence time. This ensures the carbon-nitrogen triple bond is fully oxidized into carbon dioxide, water, and nitrogen oxides (NOx), completely bypassing the formation of HCN[2].

  • Chemical Hydrolysis Risks: Nitriles are incompatible with strong acids and bases. Mixing this compound with strong oxidizing acids in a general waste carboy can lead to violent, exothermic reactions[3]. Furthermore, under certain aqueous basic conditions, nitriles can hydrolyze, generating excess heat and potentially liberating toxic byproducts.

  • Regulatory Sewer Bans: Under the EPA's Resource Conservation and Recovery Act (RCRA) and the Subpart P regulations (40 CFR Part 266), hazardous pharmaceutical intermediates and nitrile-containing wastes are strictly prohibited from being disposed of via the sewer system, regardless of the facility's generator status[4].

ThermalDegradation Compound 1-(4-Cyanobenzyl)-5-methyl- 1H-pyrazole-4-carboxylic acid Incomplete Incomplete Combustion (< 1000°C) Compound->Incomplete Low Temp Complete High-Temp Incineration (> 1000°C + O2) Compound->Complete High Temp HCN Hydrogen Cyanide (HCN) Highly Toxic Gas Incomplete->HCN Pyrolysis NOx Nitrogen Oxides (NOx) & Carbon Dioxide Complete->NOx Oxidation

Caption: Thermal degradation pathways of nitrile-containing compounds based on temperature.

Immediate Operational Protocols: Spill Response

In the event of a laboratory spill, the primary objective is to prevent aerosolization of the pyrazole-carboxylic acid dust and to isolate the nitrile compound from incompatible reagents.

Step-by-Step Spill Methodology:

  • Evacuation & Assessment: Clear personnel from the immediate vicinity. Ensure the laboratory's HVAC or fume hood systems are actively ventilating the area to mitigate respiratory irritation (STOT SE 3)[1].

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant nitrile gloves, safety goggles (EN 166 compliant), and a standard laboratory coat[1].

  • Containment & Absorption: Do not dry-sweep the compound , as this generates hazardous, inhalable aerosols[5]. Instead, lightly dampen a non-reactive sorbent pad with water or an appropriate inert solvent, and carefully wipe up the solid material.

  • Waste Segregation: Place the contaminated sorbent, along with any compromised PPE, into a high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water, capturing the rinsate for hazardous waste disposal rather than flushing it down the drain[1].

Proper Disposal Procedures

To ensure a self-validating chain of custody from the laboratory bench to final destruction, follow this strict disposal workflow:

Step-by-Step Disposal Methodology:

  • Chemical Segregation: Isolate the compound from strong acids, bases, and oxidizing agents in your waste accumulation area. Mixing nitriles with strong oxidizing acids can trigger violent reactions[3].

  • Containerization: Transfer the segregated waste into a chemically compatible, leak-proof container (e.g., HDPE). Ensure the container is tightly sealed to prevent moisture ingress and accidental dust formation[5].

  • GHS Labeling: Affix a compliant GHS label indicating the contents as "Hazardous Waste: 1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid." Explicitly include warnings for Skin/Eye Irritation and a secondary warning for "Toxic Combustion Products."

  • Regulatory Accumulation: Store the container in a designated, ventilated hazardous waste accumulation area. Ensure your facility complies with EPA Subpart P, which strictly bans the sewering of such chemical and pharmaceutical wastes[4].

  • Final Destruction (Incineration): Contract a licensed hazardous waste vendor for final destruction. The waste must be subjected to rotary kiln or liquid injection incineration at temperatures exceeding 1000°C. This specific thermal threshold ensures the complete oxidation of the nitrile group, while the facility's alkaline scrubbers will neutralize the resulting NOx gases[2][6].

DisposalWorkflow Start Waste Generation Segregate Segregation (Avoid Acids/Oxidizers) Start->Segregate Container HDPE Containerization & GHS Labeling Segregate->Container Store Ventilated Storage (RCRA Compliant) Container->Store Incinerate Licensed High-Temp Incineration (>1000°C) Store->Incinerate

Caption: End-to-end laboratory disposal workflow for nitrile-pyrazole derivatives.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Cyanobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid
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